

Olfactory Response to 4-Methyl-3-hepten-2-one: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 4-Methyl-3-hepten-2-one

Cat. No.: B14700430

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the current scientific understanding of the olfactory response to the unsaturated aliphatic ketone, **4-Methyl-3-hepten-2-one**. While direct research on this specific odorant is limited, this document synthesizes available data on its chemical properties and draws upon broader knowledge of the olfactory perception of structurally related aliphatic ketones. The guide details the general mechanisms of olfactory signal transduction, outlines relevant experimental methodologies, and presents what is known about the structure-activity relationships governing the detection of similar molecules. This information serves as a foundational resource for researchers investigating the encoding of olfactory information and for professionals in the fields of flavor, fragrance, and drug development.

Introduction

The sense of smell, or olfaction, is a critical sensory modality for most species, influencing behaviors from foraging and mating to hazard avoidance. The perception of an odor begins with the interaction of a volatile molecule with olfactory receptors (ORs) located on the cilia of olfactory sensory neurons (OSNs) in the nasal epithelium. **4-Methyl-3-hepten-2-one** is an unsaturated aliphatic ketone that belongs to a class of compounds known for their diverse and often potent sensory characteristics. Understanding the specific interactions of this molecule with the olfactory system provides insight into the broader principles of chemosensory coding.

This guide will explore the molecular, cellular, and potential behavioral aspects of the olfactory response to **4-Methyl-3-hepten-2-one**, leveraging data from direct, albeit limited, sources and from studies of analogous compounds.

Chemical and Physical Properties of 4-Methyl-3-hepten-2-one

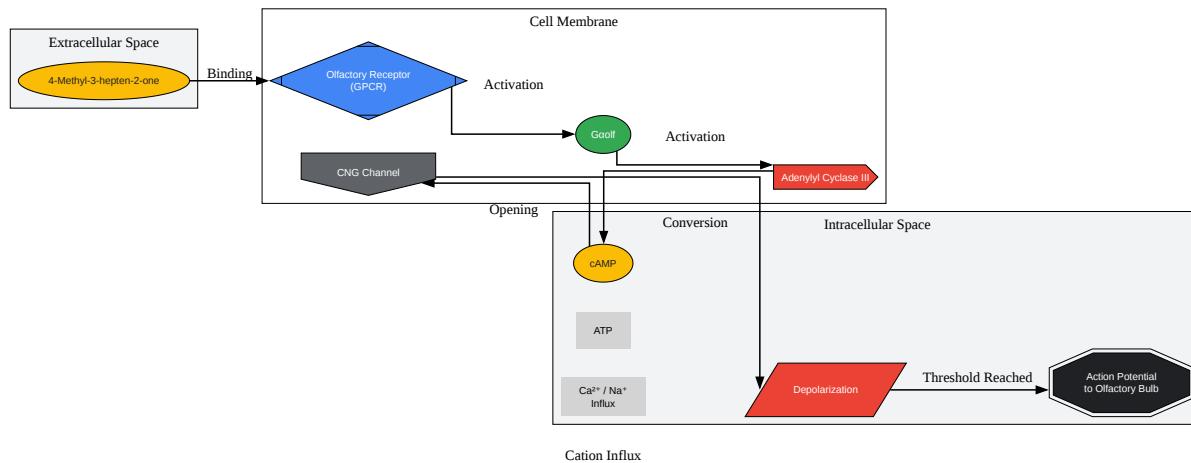
A thorough understanding of the physicochemical properties of an odorant is fundamental to interpreting its interaction with the olfactory system. The volatility, solubility, and structural characteristics of **4-Methyl-3-hepten-2-one** influence its transport to and interaction with olfactory receptors.

Property	Value	Source
Molecular Formula	C8H14O	--INVALID-LINK--[1]
Molecular Weight	126.20 g/mol	--INVALID-LINK--[1]
IUPAC Name	(E)-4-methylhept-3-en-2-one	--INVALID-LINK--[1]
CAS Number	22319-25-1	--INVALID-LINK--[1]
Boiling Point (estimated)	159.93 °C at 760 mm Hg	The Good Scents Company[2]
Flash Point (estimated)	140.00 °F (59.90 °C)	The Good Scents Company[2]
Water Solubility (estimated)	935.8 mg/L at 25 °C	The Good Scents Company[2]
logP (o/w) (estimated)	2.088	The Good Scents Company[2]
Natural Occurrence	Found in nature, including in tomatoes (Solanum lycopersicum)	The Good Scents Company[2], PubChem[3]

Odor Profile: While a detailed sensory profile for **4-Methyl-3-hepten-2-one** is not readily available in the scientific literature, related unsaturated ketones are often described as having fruity and floral odors. The presence of a carbonyl group is often associated with fruity notes. For comparison, the structurally similar 6-methyl-5-hepten-2-one (sulcatone) is described as having citrus, green, musty, and fruity notes.[4][5]

Olfactory Receptors and Signal Transduction

The perception of **4-Methyl-3-hepten-2-one** begins with its interaction with specific olfactory receptors. While the precise receptors for this molecule have not yet been identified, research on related aliphatic ketones provides a framework for understanding this process.


Olfactory Receptor Activation

Olfactory receptors are G-protein coupled receptors (GPCRs) expressed on the surface of olfactory sensory neurons. The binding of an odorant molecule to an OR is thought to induce a conformational change in the receptor, initiating an intracellular signaling cascade. Studies on aliphatic ketones suggest that both the carbon chain length and the position of the carbonyl group are critical determinants of receptor activation.^[6] For instance, the mouse olfactory receptor OR912-93 is activated by aliphatic ketones with a carbon chain length of four or more and a carbonyl group preferentially at the C2 or C3 position.^[7] It is plausible that one or more ORs with similar structural requirements are responsible for the detection of **4-Methyl-3-hepten-2-one**.

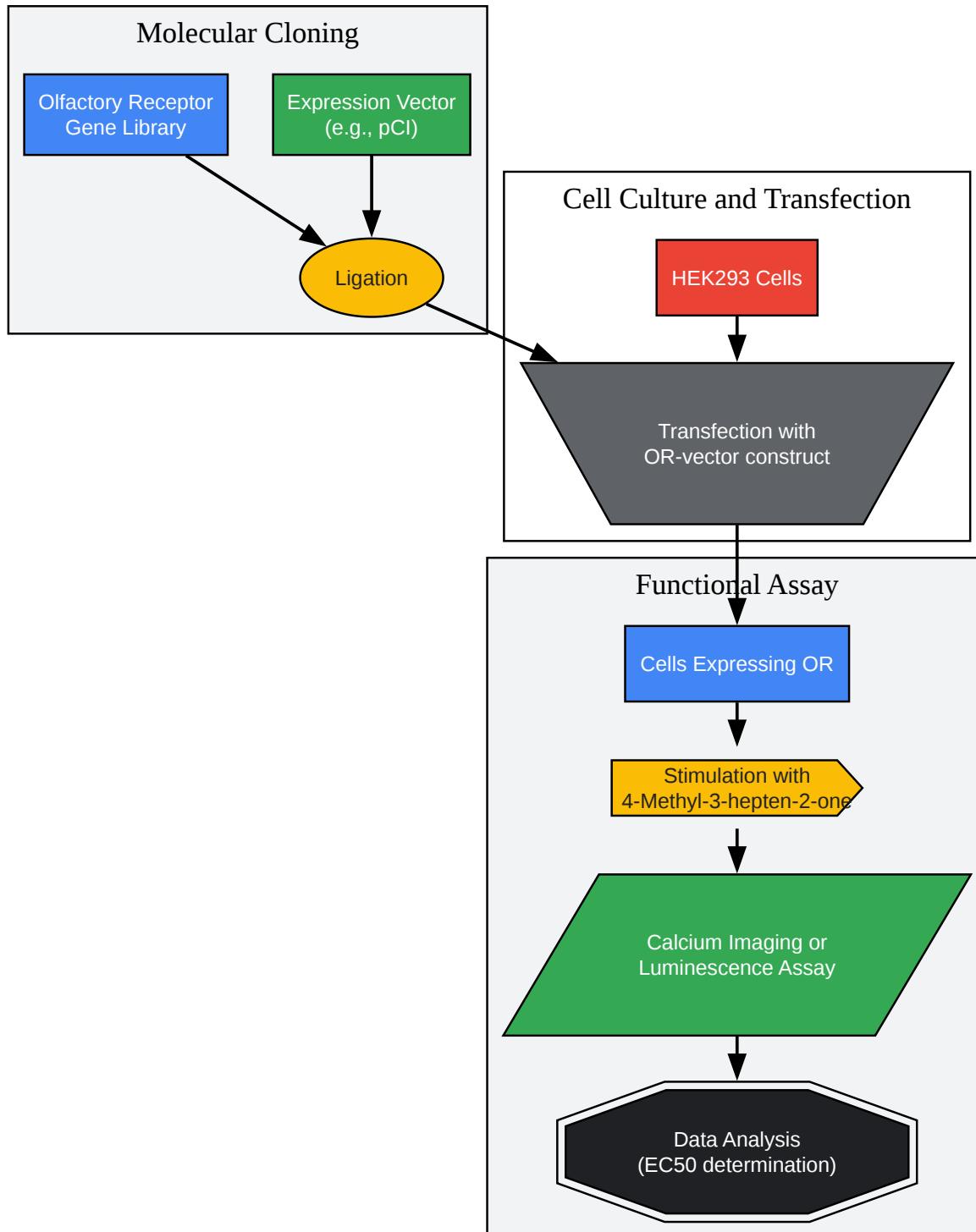
Signal Transduction Pathway

The canonical olfactory signal transduction pathway is initiated by the activation of an olfactory-specific G-protein, G_{olf} . This leads to the activation of adenylyl cyclase type III (ACIII), which catalyzes the production of cyclic AMP (cAMP). The increase in intracellular cAMP opens cyclic nucleotide-gated (CNG) ion channels, leading to an influx of cations (primarily Ca^{2+} and Na^{+}) and depolarization of the neuronal membrane. This depolarization, if it reaches the threshold, triggers an action potential that is transmitted to the olfactory bulb of the brain.

However, research on structurally similar compounds to **4-Methyl-3-hepten-2-one**, such as 2-heptanone, has revealed that a single olfactory receptor can trigger distinct signaling pathways in response to different but structurally related ligands.^[7] For example, while 2-heptanone primarily utilizes the cAMP pathway, other similar molecules can engage the diacylglycerol (DAG) pathway or a combination of pathways.^[7] This suggests a more complex signaling logic than the canonical model, where the specific conformation of the odorant-receptor complex dictates the downstream signaling cascade.

[Click to download full resolution via product page](#)

Canonical Olfactory Signal Transduction Pathway.


Experimental Protocols

Investigating the olfactory response to a specific odorant like **4-Methyl-3-hepten-2-one** involves a range of experimental techniques, from molecular to behavioral levels. The following are detailed methodologies for key experiments cited in the context of aliphatic ketone olfaction.

Heterologous Expression and Functional Screening of Olfactory Receptors

This *in vitro* method is used to identify the specific olfactory receptor(s) that respond to an odorant of interest.

Experimental Workflow:

[Click to download full resolution via product page](#)

Workflow for Heterologous Expression and Functional Screening.

Methodology:

- Library Construction: A cDNA library of olfactory receptor genes is generated from the olfactory epithelium of the target organism.
- Vector Ligation: Individual OR genes are subcloned into a mammalian expression vector. Often, the N-terminus of the OR is tagged with a rhodopsin tag to facilitate cell surface expression.
- Cell Culture and Transfection: A non-olfactory cell line, such as Human Embryonic Kidney 293 (HEK293) cells, is cultured. These cells are then transiently transfected with the expression vector containing the OR gene, along with necessary accessory proteins like Receptor Transporting Protein 1 Short (RTP1S) and a promiscuous G-protein subunit (e.g., G α 15) to couple the receptor to the cell's signaling machinery.
- Functional Assay:
 - Calcium Imaging: Transfected cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM). The baseline fluorescence is recorded before the application of **4-Methyl-3-hepten-2-one**. An increase in intracellular calcium upon odorant application, measured as a change in fluorescence, indicates receptor activation.
 - Luminescence Assay: Alternatively, cells can be co-transfected with a reporter gene, such as a luciferase gene under the control of a cyclic AMP response element (CRE). Receptor activation leads to an increase in cAMP, which drives the expression of luciferase, and the resulting luminescence is measured.
- Data Analysis: Dose-response curves are generated by applying a range of odorant concentrations. From these curves, quantitative measures such as the half-maximal effective concentration (EC50) can be calculated to determine the potency of the odorant for a given receptor.

Gas Chromatography-Olfactometry (GC-O)

GC-O is a powerful technique used to identify the specific volatile compounds in a complex mixture that are responsible for its aroma.

Methodology:

- Sample Preparation: A volatile extract of a substance known to contain **4-Methyl-3-hepten-2-one** (e.g., tomato headspace) is prepared.
- Gas Chromatography: The extract is injected into a gas chromatograph, which separates the volatile compounds based on their boiling points and chemical properties.
- Effluent Splitting: The effluent from the GC column is split into two streams. One stream is directed to a chemical detector, such as a mass spectrometer (MS) for compound identification. The other stream is directed to a sniffing port.
- Olfactometry: A trained human panelist sniffs the effluent from the sniffing port and records the time, duration, and a description of any perceived odors.
- Data Correlation: The retention times of the perceived odors are correlated with the peaks detected by the MS to identify the aroma-active compounds. This would confirm the specific odor character of **4-Methyl-3-hepten-2-one** in the context of a natural product.

Behavioral Assays

Behavioral assays are used to determine the physiological response of an organism to an odorant, such as attraction or repulsion.

Methodology (Example: Two-Choice Olfactometer for Insects):

- Apparatus: A Y-shaped or T-shaped tube (olfactometer) is used. A controlled, purified airstream is passed through each arm of the olfactometer.
- Odorant Delivery: One airstream is passed over a source of **4-Methyl-3-hepten-2-one** (e.g., a filter paper impregnated with a known concentration of the compound in a solvent), while the other airstream passes over a solvent-only control.
- Behavioral Observation: An insect is released at the base of the olfactometer. The amount of time the insect spends in each arm and the first arm it chooses are recorded.
- Data Analysis: Statistical analysis (e.g., chi-squared test) is used to determine if there is a significant preference for the arm containing the odorant, indicating attraction, or a significant

avoidance, indicating repulsion.

Structure-Activity Relationships of Aliphatic Ketones

While specific data for **4-Methyl-3-hepten-2-one** is lacking, studies on homologous series of aliphatic ketones have revealed several structure-activity relationships that likely apply.

- Carbon Chain Length: Olfactory detection thresholds for aliphatic 2-ketones in mice show a U-shaped relationship with carbon chain length, with the lowest thresholds (highest sensitivity) observed for 2-octanone.^[8] This suggests that there is an optimal chain length for interaction with the relevant olfactory receptors.
- Position of the Carbonyl Group: The position of the carbonyl group along the carbon chain also influences olfactory perception. However, studies in mice did not find a significant correlation between detection thresholds and the position of the carbonyl group on a C7 backbone.^[8]
- Unsaturation: The presence of a double bond, as in **4-Methyl-3-hepten-2-one**, introduces rigidity to the molecule and can significantly alter its odor profile compared to its saturated analogue, 4-methyl-3-heptanone. Unsaturated ketones are often described as having fruity and floral notes.

Conclusion

The olfactory response to **4-Methyl-3-hepten-2-one** is an area that warrants further investigation. Based on its chemical structure and the broader understanding of aliphatic ketone olfaction, it is likely perceived through the activation of a specific subset of olfactory receptors that are sensitive to its carbon chain length, the position of its carbonyl group, and the presence of a double bond. The resulting perception is likely characterized by fruity and green notes. The experimental protocols outlined in this guide provide a roadmap for future research to identify the specific receptors and signaling pathways involved in the detection of this and other important flavor and fragrance compounds. Such research will not only enhance our understanding of the fundamental principles of olfaction but also have practical applications in the food, fragrance, and pharmaceutical industries.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 4-Methyl-3-hepten-2-one | C8H14O | CID 5363707 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 4-methyl-3-hepten-2-one, 22319-25-1 [thegoodsentscompany.com]
- 3. 4-Methylhept-3-en-2-one | C8H14O | CID 31139 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. methyl heptenone 110-93-0 [thegoodsentscompany.com]
- 5. methyl heptenone, 110-93-0 [thegoodsentscompany.com]
- 6. Distinct odorant receptor response patterns to aliphatic odorants in freely behaving mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Three structurally similar odorants trigger distinct signaling pathways in a mouse olfactory neuron - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Olfactory Sensitivity and Odor Structure–Activity Relationships for Aliphatic Ketones in CD-1 Mice [diva-portal.org]
- To cite this document: BenchChem. [Olfactory Response to 4-Methyl-3-hepten-2-one: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b14700430#olfactory-response-to-4-methyl-3-hepten-2-one>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com